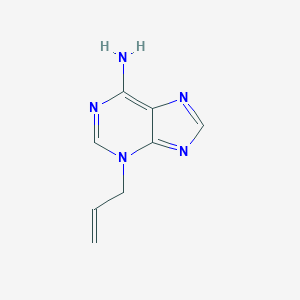

3-Prop-2-enylpurin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-7(9)6-8(13)11-4-10-6/h2,4-5,9H,1,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQVMFKAIPAXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928957 | |

| Record name | 3-(Prop-2-en-1-yl)-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-34-8 | |

| Record name | NSC145068 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Prop-2-en-1-yl)-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Biological Activities and Molecular Mechanisms

Antiviral Properties and Mechanisms of Action of Adenine (B156593) Derivatives

Adenine derivatives, especially those classified as acyclic nucleoside phosphonates (ANPs), exhibit significant antiviral and cytostatic activities. nih.gov This class of compounds has been pivotal in the management of various viral infections. nih.govresearchgate.net

Interference with Viral Replication and Chain Termination Concepts

The primary antiviral mechanism of many adenine derivatives lies in their ability to disrupt viral nucleic acid replication. embopress.org These compounds can act as chain terminators during the synthesis of viral DNA or RNA. nih.gov Once incorporated into a growing nucleic acid chain by viral polymerases, their modified structure prevents the addition of subsequent nucleotides, effectively halting the replication process. nih.govwikipedia.org This concept has been a remarkably effective strategy in the development of antiviral drugs. nih.gov

Many of these analogs require activation through phosphorylation to their di- or triphosphate forms to exert their effects. nih.gov This activation is often carried out by viral or cellular kinases. The resulting analog triphosphates then compete with natural deoxynucleoside triphosphates for incorporation into the viral genome. nih.gov

Efficacy against Specific Viral Pathogens

The antiviral activity of adenine derivatives has been demonstrated against a range of DNA and RNA viruses. nih.govresearchgate.net Several effective adenine derivatives have been successfully marketed for the treatment of viral diseases caused by:

Human Immunodeficiency Virus (HIV): Certain adenine derivatives are key components of antiretroviral therapy. nih.gov

Hepatitis B Virus (HBV): These compounds have shown efficacy in the treatment of chronic HBV infections. nih.gov

Herpesviruses: This family of viruses, which includes herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV), is susceptible to various adenine analogs. nih.govnih.gov

Orthopoxviruses: Viruses such as vaccinia virus have also been shown to be inhibited by certain adenine derivatives. nih.govnih.gov

Adenoviruses: Some adenine analogs have demonstrated inhibitory activity against various adenovirus serotypes. nih.govbiorxiv.org

The table below summarizes the activity of select adenine derivatives against various viral pathogens.

| Adenine Derivative Class | Viral Pathogen Examples | Reference |

| Acyclic Nucleoside Phosphonates | HIV, HBV, Herpesviruses, Orthopoxviruses, Adenoviruses | nih.govnih.gov |

| 3-Substituted Adenines | Vaccinia virus, Herpes simplex virus | nih.gov |

| Phosphonylmethoxyalkyl Derivatives | HIV, HSV-1, HSV-2, VZV, CMV, Adenoviruses, Vaccinia virus | nih.gov |

Anticancer and Cytostatic Effects of Purine (B94841) Analogs

Purine analogs, including adenine derivatives, are a class of antimetabolites that interfere with DNA replication and are commonly used in cancer treatment. wikipedia.orgcancer.gov Their structural similarity to natural purines allows them to be incorporated into cellular metabolic pathways, leading to cytotoxic effects in rapidly dividing cancer cells. nih.gov

Induction of Apoptosis in Cancer Cell Lines

A key mechanism by which purine analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govrsc.org By being incorporated into DNA, these analogs can cause DNA damage, which in turn triggers apoptotic pathways. mdpi.com This can involve both p53-dependent and p53-independent mechanisms. mdpi.com The accumulation of DNA breaks and the inhibition of DNA repair processes are significant contributors to the pro-apoptotic effects of these compounds. mdpi.com

Research has shown that some purine analogs can induce apoptosis in various cancer cell lines, including those of hematological origin. rsc.orgnih.gov For instance, studies on acute T cell leukemia cell lines have demonstrated that certain synthetic purine derivatives can induce cell death by apoptosis, as evidenced by the activation of initiator caspases. rsc.org

Inhibition of Cell Proliferation

Purine analogs are potent inhibitors of cell proliferation, a hallmark of cancer. tandfonline.comazregents.edu Their primary mode of action is the inhibition of DNA synthesis. nih.gov By acting as competitive inhibitors of enzymes involved in nucleotide metabolism or by being incorporated into DNA and causing chain termination, these compounds effectively arrest the cell cycle, particularly in the S phase. nih.govtandfonline.com

The cytotoxic activity of many purine analogs is observed in both proliferating and quiescent cells, making them effective against a broad range of cancer cells. mdpi.com The inhibition of DNA polymerases and ribonucleotide reductase are common mechanisms through which these compounds suppress DNA synthesis. wikipedia.orgmdpi.com

Pancreatic and Lymphoid Malignancy Targeting

Purine analogs have demonstrated significant clinical activity in the treatment of various lymphoid malignancies. nih.govresearchgate.net They are used in the management of:

Chronic Lymphocytic Leukemia (CLL) nih.gov

Non-Hodgkin's Lymphoma (NHL) researchgate.netcancernetwork.com

Cutaneous T-cell Lymphoma nih.gov

Peripheral T-cell Lymphoma nih.gov

In these diseases, purine analogs have shown the ability to induce responses in both newly diagnosed and relapsed or refractory patients. nih.govresearchgate.net

The role of purine metabolism in pancreatic cancer has also been a subject of investigation, suggesting that targeting this pathway could be a viable therapeutic strategy. nih.gov The rapid proliferation of pancreatic cancer cells creates a high demand for purines, making them potentially vulnerable to antimetabolites that disrupt purine synthesis. nih.gov Research into novel purine scaffold-based compounds is ongoing for their potential application in treating pancreatic cancer. semanticscholar.org

The table below provides an overview of the application of purine analogs in targeting specific malignancies.

| Malignancy Type | Examples of Purine Analog Application | References |

| Lymphoid Malignancies | ||

| Chronic Lymphocytic Leukemia | Used as a first-line and salvage therapy. | nih.gov |

| Non-Hodgkin's Lymphoma | Active in indolent forms of the disease. | researchgate.netcancernetwork.com |

| T-cell Lymphomas | Demonstrated activity in refractory cutaneous and peripheral T-cell lymphomas. | nih.gov |

| Pancreatic Malignancies | ||

| Pancreatic Cancer | Investigated as a potential therapeutic target due to the high demand for purines in tumor cells. | nih.govsemanticscholar.org |

Plant Growth Regulatory and Cytokinin Activities of Adenine Derivatives

Cytokinins are a class of plant hormones, structurally identified as N6-substituted adenine derivatives, that are crucial for regulating various aspects of plant growth and development. nih.gov The position of the substituent on the adenine ring is a critical determinant of biological activity. Structural requirements for high cytokinin activity generally involve an intact adenine nucleus with a side chain of moderate size at the N6-position. tandfonline.com

Research indicates that substitutions on other parts of the purine ring, particularly at the 3-position, typically lead to a significant decrease or complete loss of cytokinin activity. tandfonline.com For instance, the substitution of a methyl or benzyl group on the 3-position of 6-benzylaminopurine has been observed to practically eliminate its cytokinin function. tandfonline.com This suggests that the 3-position is sensitive to modifications and that bulky groups in this location may hinder the molecule's ability to bind to cytokinin receptors.

While a wide array of N6-substituted adenines have been synthesized and tested to establish a clear structure-activity relationship, there is a notable lack of evidence supporting significant cytokinin activity for 3-substituted adenines like 3-Prop-2-enylpurin-6-amine. nih.govtandfonline.com

The balance between auxins and cytokinins is fundamental in controlling root development. While cytokinins are essential for cell division, high concentrations often inhibit adventitious root formation. The activity of adenine derivatives in this context is almost exclusively associated with N6-substituted compounds. The structural characteristics of this compound, with its allyl group at the 3-position, make it an unlikely candidate for potent cytokinin activity, and consequently, for a significant role in the direct stimulation of root formation in the manner of traditional cytokinins.

The physiological roles of cytokinins—including the regulation of cell division, shoot initiation, leaf senescence, and apical dominance—are well-established for N6-substituted adenine derivatives. nih.gov A study that synthesized 3-methyl substituted derivatives of potent cytokinins like 6-(3-methyl-2-butenylamino)purine (2iP) and kinetin (B1673648) confirmed that modification at the 3-position diminished their biological activity in a tobacco callus bioassay. tandfonline.com

| Compound | Substitution Position | Relative Cytokinin Activity |

|---|---|---|

| 6-benzylaminopurine (BAP) | N6 | High |

| 3-methyl-6-benzylaminopurine | 3 and N6 | Significantly Lowered / Eliminated tandfonline.com |

| Kinetin | N6 | High |

| 3-methyl-kinetin | 3 and N6 | Lowered (approx. 1/4 of Kinetin) tandfonline.com |

Based on the established structure-activity relationship for adenine-based cytokinins, this compound is not expected to play a significant role in plant physiology as a cytokinin.

Antimicrobial and Antibacterial Applications

The purine scaffold, including adenine, has been a foundation for the development of various therapeutic agents. Modifications to the adenine structure can yield compounds with significant biological activities, including antimicrobial effects.

While many adenine derivatives are investigated for their therapeutic potential, specific research into the antibacterial and antifungal properties of this compound is limited. However, a key study extended the direct alkylation of adenine to produce a series of 3-substituted adenines, including 3-allyl-adenine, and tested them for antiviral activity. nih.gov In these in vitro tests, while 3-allyl-adenine itself did not show the most potent activity, a related compound, 3-(2-bromobenzyl)adenine, demonstrated striking inhibition of the multiplication of both Vaccinia virus and Herpes simplex virus in tissue culture. nih.gov

This finding is significant as it confirms that molecules with the 3-substituted adenine scaffold can possess potent antimicrobial (specifically, antiviral) properties.

| Compound | Activity Type | Key Finding |

|---|---|---|

| 3-allyl-adenine | Antiviral | Synthesized and tested as part of a series of 3-substituted adenines. nih.gov |

| 3-(2-bromobenzyl)adenine | Antiviral | Showed the most striking inhibition of Vaccinia virus and Herpes simplex virus multiplication. nih.gov |

| 3-n-pentyladenine | Enzyme Inhibition | Most active in the series for inhibiting dopamine-beta-hydroxylase. nih.gov |

This indicates that the 3-position of adenine is a viable site for modification to create biologically active compounds, though comprehensive screening against a broad spectrum of bacteria and fungi for 3-allyl-adenine specifically is not widely reported.

The contamination of biomaterial surfaces by microbes is a significant concern in medical and industrial applications. One strategy to combat this involves coating surfaces with compounds that resist bacterial attachment and proliferation. While there is no specific research detailing the use of this compound for biomaterial surface protection, the broader class of adenine derivatives has been explored for such applications. The concept involves tethering these molecules to a surface to create a regenerable antibacterial layer, leveraging the inherent biological activity of the purine scaffold. This remains a potential, though currently unexplored, application for 3-allyl-adenine.

Nucleic Acid Metabolism and RNA Labeling Applications of Allylated Nucleosides

While this compound is a modified purine base, the related class of allylated nucleosides (where an allyl group is attached to a purine or pyrimidine (B1678525) that is also linked to a ribose sugar) has become a valuable tool in molecular biology for studying nucleic acid metabolism.

These nucleoside analogues can be introduced to cells, where they are processed by the cell's own machinery and incorporated into newly synthesized DNA or RNA. This metabolic labeling allows researchers to track, isolate, and analyze nascent nucleic acids. The allyl group serves as a chemical handle for subsequent detection or modification.

The incorporation process relies on the nucleotide salvage pathway. tandfonline.com Exogenously supplied nucleoside analogues are taken up by cells and are sequentially phosphorylated by kinases to form nucleoside mono-, di-, and triphosphates. tandfonline.com These allylated nucleoside triphosphates can then be recognized and used by DNA or RNA polymerases during the synthesis of new nucleic acid strands. tandfonline.com

A prominent example is N6-allyladenosine (a⁶A), a small molecule that can be metabolically incorporated into newly synthesized RNA in mammalian cells. unimi.it Once incorporated, the allyl group on a⁶A can be chemically treated, for instance with iodine, to induce a structural change. This modification causes misincorporation of bases during reverse transcription, allowing the precise location of the labeled nucleoside to be identified through sequencing. unimi.it This method has potential applications in nascent RNA sequencing and studying RNA decay dynamics. unimi.it Similarly, N4-allylcytidine (a⁴C) has been developed as another effective tool for RNA labeling and chemical sequencing. nih.govtandfonline.com

Receptor Interactions and Enzyme Modulation by Purine Derivatives

The biological activities of purine derivatives like this compound are not limited to their use as molecular probes. As analogs of adenosine (B11128), they have the potential to interact with various receptors and enzymes that recognize purines, thereby modulating cellular signaling pathways.

N6-substituted adenosine derivatives are a well-studied class of compounds known to interact with purinergic receptors, particularly adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The nature of the substituent at the N6-position significantly influences the affinity and efficacy of the compound at these receptors nih.gov. For instance, studies on a wide range of N6-substituted adenosines have shown that small N6-alkyl groups can confer selectivity for human A₃ adenosine receptors, while bulkier groups can alter whether the compound acts as an agonist or antagonist nih.gov.

N6-cycloalkyl substitutions can result in full or partial agonism at the human A₃ receptor, and N6-arylmethyl analogs often show higher potency at A₁ and A₃ receptors compared to A₂ₐ receptors nih.gov. Although specific studies focusing solely on the purinergic receptor profile of N6-allyladenosine are limited, its structure places it within this pharmacologically active class. Based on established structure-activity relationships, it is expected to exhibit activity at adenosine receptors, potentially influencing physiological processes regulated by purinergic signaling, such as neurotransmission, inflammation, and cardiovascular function nih.govfrontiersin.org.

The ability of purine derivatives to modulate signal transduction is a key area of investigation. Research has shown that N6-allyladenosine, along with the natural nucleoside N6-isopentenyladenosine (i⁶A) and other synthetic analogs, can modulate cellular stress responses researchgate.net. Specifically, treatment of human breast adenocarcinoma cells with N6-allyladenosine was found to alter gene expression, significantly impacting the NRF2-mediated oxidative stress response pathway researchgate.net. The transcription factor NRF2 is a master regulator of antioxidant responses, and its activation by N6-allyladenosine suggests a role for this compound in protecting cells against oxidative stress researchgate.net.

While direct, potent inhibition of specific kinases by N6-allyladenosine has not been extensively documented, the modulation of signaling pathways like NRF2 demonstrates its capacity to influence cellular processes typically regulated by kinase cascades. It is important to distinguish N6-substituted adenines from other isomers; for example, 3-substituted adenines, such as 3-allyl-adenine, have been shown to inhibit enzymes like dopamine-beta-hydroxylase, but this represents a different class of interaction and molecular target nih.gov. The primary documented activity of N6-allyladenosine in this context is the modulation of signal transduction pathways related to cellular defense mechanisms researchgate.net.

Dipeptidylpeptidase-IV (DPP-IV) is a serine protease that is a major therapeutic target for type 2 diabetes nih.govdovepress.com. Inhibitors of DPP-IV, known as gliptins, prevent the degradation of incretin hormones, thereby enhancing glucose control dovepress.com. Various heterocyclic compounds have been explored as DPP-IV inhibitors, including purine derivatives nih.govwipo.intmdpi.com. However, research into purine-based DPP-IV inhibitors has predominantly focused on derivatives with substitutions at the 8-position of the purine ring nih.govdovepress.comresearchgate.netresearchgate.net. These 8-purine derivatives have shown potent and selective inhibitory activity in both in vitro and in vivo models nih.govdovepress.com. In contrast, there is a lack of significant scientific evidence to suggest that N6-substituted purines, such as this compound (N6-allyladenosine), are effective inhibitors of the DPP-IV enzyme. The structural requirements for binding to the DPP-IV active site appear to favor different substitution patterns on the purine scaffold.

Neurological and Pain Modulatory Activities

Potential in Neurological Disorder Treatment

Compounds containing allyl groups, such as the prop-2-enyl group in this compound, have been investigated for their neuroprotective effects. S-allyl-L-cysteine (SAC), a sulfur-containing amino acid found in garlic, has demonstrated a wide range of biological activities, including antioxidant and anti-inflammatory properties. nih.gov Research has shown that SAC and its derivatives can exert significant protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity, a factor implicated in various neurological diseases like brain ischemia, Alzheimer's disease, and Parkinson's disease. nih.gov Furthermore, certain phenolic compounds with an allyl group have shown promise in preclinical seizure models, demonstrating the potential for such chemical motifs to influence neurological pathways. nih.gov

Analgesic Effects and Opioid Receptor Interactions

The modulation of pain is a complex process often involving the opioid receptor system. This system includes three classical receptor types: mu (MOP), delta (DOP), and kappa (KOP), which are G-protein coupled receptors located in the central and peripheral nervous systems. nih.govmedchemexpress.com Opioid agonists bind to these receptors, particularly the MOP receptor, to produce analgesia. nih.gov

The purine analog allopurinol, primarily known for its use in treating gout, has been shown to produce a modest anti-nociceptive (pain-relieving) effect in animal models. nih.gov This effect is hypothesized to be mediated by the adenosine A1 receptor, suggesting that inhibiting the enzyme xanthine (B1682287) oxidase with allopurinol may increase adenosine levels, which in turn modulates pain. nih.gov This finding highlights a potential pathway for purine analogs to exert analgesic effects, distinct from but potentially complementary to classical opioid mechanisms.

| Opioid Receptor Subtype | Primary Endogenous Ligand(s) | Key Physiological Functions/Effects of Agonism |

|---|---|---|

| Mu (μ) | β-endorphin, Endomorphins | Analgesia, sedation, respiratory depression, euphoria, physical dependence. painphysicianjournal.comnih.gov |

| Delta (δ) | Enkephalins | Analgesia (spinal and supraspinal), reduction in gastric motility. nih.govnih.gov |

| Kappa (κ) | Dynorphins | Spinal analgesia, sedation, diuresis, dysphoria, miosis. nih.govnih.gov |

Other Emerging Biological Activities of Purine Analogs

Immunomodulatory and Anti-inflammatory Properties

Purine analogs represent a significant class of compounds with well-established immunomodulatory and anti-inflammatory activities. researchgate.net These agents can interfere with the synthesis of DNA and RNA, making them effective in conditions characterized by rapidly proliferating cells, such as in the immune response. nih.govnih.gov

Immunosuppression : Thiopurines, such as azathioprine and mercaptopurine, are used as immunosuppressive agents in autoimmune conditions and to prevent organ transplant rejection. nih.govwikipedia.org Azathioprine is a prodrug that is converted to mercaptopurine, which in turn inhibits DNA synthesis, thereby preventing the clonal expansion of lymphocytes during an immune response. wikipedia.org

Anti-inflammatory Effects : The endogenous purine nucleosides adenosine and its metabolite inosine have been shown to regulate inflammatory responses. nih.gov Studies have demonstrated that these molecules can significantly reduce leukocyte migration and the release of pro-inflammatory cytokines in models of acute inflammation, with these effects likely mediated by the activation of adenosine A2 subtype receptors. nih.gov

Use in Hematological Malignancies : Analogs like fludarabine and cladribine are active in treating hematological cancers such as chronic lymphocytic leukemia and hairy cell leukemia, owing to their cytotoxic activity against lymphoid cells. nih.gov Fludarabine also possesses profound immunosuppressive activity. nih.govmedscape.com

Anti-gout and Antihyperuricemic Actions

The management of gout and hyperuricemia (elevated levels of uric acid in the blood) is a key therapeutic application for certain purine analogs. drugs.com Gout is a metabolic disorder of purine metabolism that leads to the deposition of uric acid crystals in joints, causing painful inflammation. youtube.comnih.gov

Antitubercular and Anti-leishmanial Potential

A thorough review of scientific literature and research databases reveals no specific studies investigating the antitubercular or anti-leishmanial potential of the compound this compound. Consequently, there are no available data on its efficacy, research findings, or the molecular mechanisms by which it might act against Mycobacterium tuberculosis or Leishmania species.

The purine salvage pathway is a known target for anti-leishmanial drug development, as these parasites are unable to synthesize purines de novo and must acquire them from their host. mdpi.comnih.gov Research has focused on various enzymes within this pathway, such as adenine aminohydrolase, which is absent in the mammalian purine salvage pathway, making it a promising drug target. nih.govnih.gov However, no research has been published that specifically connects this compound to this or any other mechanism related to anti-leishmanial or antitubercular activity.

Therefore, the generation of data tables or a detailed discussion of research findings on the antitubercular and anti-leishmanial activities of this compound is not possible at this time due to the absence of relevant scientific research.

Structure Activity Relationship Sar Studies of 3 Prop 2 Enylpurin 6 Amine and Analogs

Influence of Allyl Group Position (N3 vs. N6 vs. N9) on Biological Profiles

The biological activity of allylated purine (B94841) derivatives is profoundly influenced by the position of the allyl group on the purine ring. The N3, N6, and N9 positions offer distinct chemical environments that dictate the molecule's interactions with biological targets.

N6-Position : Substitution at the N6 position is characteristic of naturally occurring and synthetic cytokinins, a class of plant hormones that regulate cell division and growth. researchgate.netnih.gov Naturally occurring cytokinins are adenine (B156593) derivatives with substitutions at the N6 position. nih.gov For instance, isopentenyladenine (iP), a natural cytokinin, features a side chain structurally related to the allyl group. nih.gov The N6 position is crucial for binding to cytokinin receptors like the Arabidopsis histidine kinase 4 (AHK4). nih.gov Furthermore, N6-allyladenosine has been developed as a tool for RNA labeling, where it can be metabolically incorporated into newly synthesized RNAs, demonstrating that N6-allyl substitution is tolerated by cellular machinery. nih.gov

N9-Position : The N9 position is frequently substituted in synthetic purine analogs to mimic the glycosidic bond found in nucleosides. nih.gov This position is often a target for introducing groups that can modulate pharmacological properties. For example, in the development of Toll-like receptor 7 (TLR7) agonists, 9-benzyl adenine derivatives have been synthesized, with further substitutions at the 8-position leading to potent immunostimulatory activity. nih.gov Substitution at the N9 position with residues like 2-morpholinoethyl has also been identified as a favorable modification for ligands of the adenine receptor.

N3-Position : The N3 nitrogen of adenine is a known site for metal ion coordination and can participate in hydrogen bonding. mdpi.com While direct studies comparing N3-allyl adenine with its N6 and N9 isomers are limited, alkylation at the N3 position is known to alter the electronic properties and hydrogen-bonding capabilities of the purine ring. Such a modification would likely produce a biological profile distinct from N6 and N9 analogs, which are more commonly associated with specific receptor interactions like those in cytokinin signaling or mimicking nucleosides.

| Allyl Group Position | Associated Biological Role / Activity | Structural Significance |

|---|---|---|

| N6 | Cytokinin activity, RNA labeling | Critical for binding to cytokinin receptors; tolerated by metabolic enzymes. nih.govnih.govnih.gov |

| N9 | Common in nucleoside analogs, TLR7 agonists | Mimics the natural ribose attachment point; serves as a scaffold for further functionalization. nih.govnih.gov |

| N3 | Involved in metal coordination and H-bonding | Alkylation alters fundamental electronic and binding properties of the purine core. mdpi.com |

Impact of the Allyl Moiety's Chemical Reactivity on Biological Function

The allyl group is not merely a static structural feature; its chemical reactivity can be central to the biological function of the parent molecule. This reactivity stems from the carbon-carbon double bond and the adjacent allylic C-H bonds.

The double bond makes the allyl group a potential Michael acceptor. wikipedia.orgyoutube.comyoutube.com This allows it to undergo conjugate addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins or glutathione. nih.govresearchgate.net This covalent modification of target proteins can lead to irreversible inhibition or activation of biological pathways, a mechanism of action for various natural products containing α,β-unsaturated carbonyl groups. nih.govresearchgate.net

Furthermore, the reactivity of the N6-allyl group has been explicitly harnessed for biotechnological applications. In a method for RNA labeling, the N6-allyl group of N6-allyladenosine undergoes iodination under mild conditions. nih.gov This reaction triggers a spontaneous cyclization to form an N1,N6-cyclized adenosine (B11128), which subsequently causes mutations during reverse transcription, allowing for the identification of the labeled site. nih.gov This demonstrates a direct link between the chemical reactivity of the allyl moiety and a specific, engineered biological outcome.

| Reactive Feature | Type of Reaction | Potential Biological Consequence |

|---|---|---|

| Carbon-Carbon Double Bond | Michael Addition (Conjugate Addition) | Covalent modification of biological nucleophiles (e.g., cysteine residues), potentially leading to enzyme inhibition or pathway modulation. nih.govresearchgate.net |

| N6-Allyl Group | Iodination-induced Cyclization | Formation of a stable N1,N6-cyclized adduct, useful for inducing mutations for RNA sequencing applications. nih.gov |

| Allylic C-H Bonds | Oxidative Addition / Functionalization | These bonds are relatively weak and can be sites for metabolic oxidation or targeted chemical functionalization. nih.gov |

Effects of Additional Substituents on the Purine Ring System

The biological activity of 3-Prop-2-enylpurin-6-amine analogs can be finely tuned by introducing additional substituents onto the purine core. Modifications at the C2 and C8 positions are particularly important for modulating potency and selectivity.

C8-Position : Introducing substituents at the C8 position significantly impacts biological activity. For example, in a series of 9-benzyladenine (B1666361) derivatives, the introduction of various substituted amines at the C8 position was explored to develop potent TLR7 agonists. nih.gov An 8-bromo intermediate served as a versatile precursor for these substitutions, with an 8-morpholinoethylamino derivative showing submicromolar activity. nih.gov In other contexts, an 8-bromo or 8-amino substitution on 9-substituted adenines was found to enhance binding to adenosine receptors. researchgate.net Sterically large substituents at the C8 position can also induce a syn conformation around the glycosidic bond in nucleoside analogs, which can be a critical requirement for binding to specific enzyme active sites. nih.govresearchgate.net

C2-Position : Substitution at the C2 position also plays a key role in defining the SAR of purine derivatives. The presence of an amino group at C2, for instance, contributes significantly to the thermodynamic stability of DNA base pairing through hydrogen bonding. mdpi.com In the context of receptor antagonists, modifications at the C2 position of the adenine scaffold are crucial for activity and selectivity. nih.gov

C6-Position : The 6-amino group itself is a critical determinant of activity. Its replacement with other functionalities, such as thioether linkages, has been shown to produce compounds with superior selective inotropic activity compared to oxygen or nitrogen isosteres. researchgate.net

| Position | Substituent Type | Observed Effect on Biological Activity |

|---|---|---|

| C8 | Substituted Amines (e.g., morpholinoethylamino) | Potent agonism of Toll-like Receptor 7 (TLR7). nih.gov |

| C8 | Bromo, Amino | Enhanced binding to adenosine receptors. researchgate.net |

| C2 | Amino | Increases thermodynamic stability of DNA duplexes. mdpi.com |

| C6 | Thioether-linked groups | Superior selective positive inotropic activity compared to O/N isosteres. researchgate.net |

Elucidation of Structural Requirements for Specific Biological Activities

By integrating SAR data, it is possible to define the key structural features—or pharmacophores—required for specific biological activities in purine analogs.

Cytokinin Activity : The essential requirements for a molecule to act as a cytokinin include a planar ring structure (like adenine) that occupies the binding pocket, a linker group attached at the N6 position capable of forming hydrogen bonds with key receptor residues (e.g., Asp262 in AHK4), and a terminal aliphatic or aromatic tail group. nih.gov

Kinase Inhibition : For dual Src/Abl kinase inhibitors that target the inactive "DFG-out" conformation, the structural requirements include the 9-substituted purine core, which forms hydrogen bonds with the kinase hinge region, and specific aryl moieties that occupy a hydrophobic pocket only available in this inactive state. acs.org Potency can be modulated by the number and nature of hydrogen bonds formed with the hinge region. acs.org

TLR7 Agonism : A potent pharmacophore for TLR7 agonism consists of a 9-benzyladenine scaffold bearing a substituted amino group at the C8 position. nih.gov The nature of the C8-amino substituent is critical for maximizing interferon induction. nih.gov

| Biological Activity | Key Structural Requirements / Pharmacophore |

|---|---|

| Cytokinin Activity | Planar purine ring, N6-substituent with H-bond donor/acceptor capabilities. nih.gov |

| Src/Abl Kinase Inhibition | 9-substituted purine core for hinge binding, appropriate groups to interact with the DFG-out pocket. acs.org |

| TLR7 Agonism | 9-benzyladenine scaffold with a C8-amino substitution. nih.gov |

Computational and In Silico Approaches to SAR Analysis

Computational chemistry and bioinformatics tools are indispensable for modern SAR studies, enabling the prediction of biological activity, binding modes, and pharmacokinetic properties, thereby guiding the rational design of new analogs.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been used to understand the interactions of purine analogs with various targets. For instance, docking was used to explore new bisubstrate analogs of the histone methyltransferase DOT1L, successfully showing that a quinazoline (B50416) scaffold could replace the adenine core while maintaining similar activity. pasteur.frresearchgate.net Similarly, docking of 1-allyl-3-benzoylthiourea (B5185869) analogs into the DNA gyrase B receptor helped rationalize their antibacterial potential. researchgate.net

Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity. Such models can be generated from a set of known active molecules and then used to screen large compound libraries for new potential hits or to guide the design of novel analogs. nih.gov This approach has been successfully used to identify features crucial for triple uptake inhibitors, such as a specific folded conformation. nih.gov

In Silico ADMET Analysis : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug discovery. Web-based tools like SwissADME and pkCSM allow for the rapid in silico evaluation of a compound's drug-likeness based on properties like lipophilicity, water solubility, and adherence to filters like Lipinski's "Rule of Five". biorxiv.orgmdpi.com This computational screening helps to prioritize compounds for synthesis and eliminate those with predicted poor pharmacokinetic profiles, saving significant time and resources. researchgate.netnih.govnih.gov

| Computational Approach | Application in SAR Studies | Example |

|---|---|---|

| Molecular Docking | Predicts ligand binding modes and affinity; rationalizes observed activity. | Validating the use of a quinazoline scaffold to replace adenine in DOT1L inhibitors. pasteur.frresearchgate.net |

| Pharmacophore Modeling | Identifies essential 3D chemical features; guides new compound design and virtual screening. | Revealing the importance of a 'folded' conformation for triple uptake inhibitors. nih.gov |

| ADMET Prediction | Evaluates drug-likeness and pharmacokinetic properties before synthesis. | Screening natural compounds or newly designed analogs for oral bioavailability and low toxicity. nih.govnih.gov |

Metabolic Fates and Biotransformation Pathways

In Vitro and In Vivo Metabolic Transformations of Allylated Purines

The metabolism of allylated purines involves several potential pathways, including the modification of the allyl group and the purine (B94841) ring, as well as conjugation to other molecules. While direct metabolic studies on 3-Prop-2-enylpurin-6-amine are not extensively detailed in the provided literature, the metabolic fate of analogous N6-substituted purines, such as N6-benzyladenosine, has been investigated in vivo.

In a study on the metabolic fate of radiolabeled N6-benzyladenosine administered intravenously to rats, a significant portion of the compound was metabolized and excreted in the urine. nih.gov After 48 hours, approximately 29% of the administered radioactivity was recovered. nih.gov The analysis of urinary metabolites revealed that the biotransformation of N6-benzyladenosine involves several key reactions. A primary pathway appears to be the cleavage of the N6-substituent (debenzylation), leading to the formation of adenine (B156593). nih.gov This is followed by the subsequent conversion of adenine into uric acid, the final product of purine catabolism in humans and some other mammals. nih.govnih.gov

The major metabolites identified from the administration of N6-benzyladenosine are summarized in the table below.

| Parent Compound | Metabolite | Percentage of Recovered Radioactivity in Urine | Metabolic Pathway |

| N6-benzyladenosine | Unchanged N6-benzyladenosine | 20% | Excretion without metabolism |

| N6-benzyladenosine | Adenine | 12% | N-Debenzylation |

| N6-benzyladenosine | Uric Acid | 5% | N-Debenzylation followed by oxidation |

| N6-benzyladenosine | N6-benzyladenine | 0.3% | Glycosidic bond cleavage |

Data sourced from a study on the metabolic fate of (14C-8)-N6-benzyladenosine in rats. nih.gov

Furthermore, studies on N6-allyladenosine, another allylated purine, show that it can be metabolically incorporated into newly synthesized RNAs in mammalian cells, indicating that it can be recognized and utilized by cellular metabolic pathways. nih.gov This suggests that the allyl group does not prevent the purine from entering anabolic routes.

Enzymatic Biotransformation Mechanisms and Involved Enzymes

The biotransformation of purine derivatives is catalyzed by a host of enzymes that play critical roles in purine metabolism. nih.govnih.gov For allylated purines, several key enzymes are implicated in their metabolic pathways.

Xanthine (B1682287) Oxidase (XO) is a crucial enzyme in the catabolic pathway of purines, responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Structurally similar N6-substituted purines, such as kinetin (B1673648) and its analogues, have been shown to act as substrates for mammalian xanthine oxidase. nih.gov This suggests that this compound could also be a substrate for XO, leading to its oxidative degradation.

Purine Nucleoside Phosphorylase (PNP) is another key enzyme that cleaves the glycosidic bond in nucleosides to release the free purine base. nih.govnih.gov In the case of N6-substituted adenosines, PNP would catalyze the conversion to the corresponding N6-substituted adenine.

Adenosine (B11128) Deaminase (ADA) is involved in the deamination of adenosine and its analogs. nih.gov While the primary substrate is adenosine, ADA's activity on N6-substituted derivatives can vary.

Methyltransferases have also been shown to interact with allylated purines in specific contexts. For instance, human RNA N6-methyladenosine (m6A) methyltransferases, such as METTL3/METTL14, can utilize a synthetic cofactor, allyl-S-adenosyl methionine (allyl-SAM), to transfer an allyl group to adenosine within RNA. nih.gov This demonstrates that the enzymatic machinery for handling allyl groups in the context of purine modification exists within cells.

The following table summarizes the key enzymes potentially involved in the metabolism of allylated purines.

| Enzyme | Function in Purine Metabolism | Potential Role in Allylated Purine Metabolism |

| Xanthine Oxidase (XO) | Catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.govmdpi.com | Oxidative degradation of the purine ring. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Cleaves the glycosidic bond of nucleosides. nih.govnih.gov | Conversion of N6-allyladenosine to N6-allyladenine (this compound). |

| Adenosine Deaminase (ADA) | Deaminates adenosine to inosine. nih.gov | Potential deamination of N6-allyladenosine, depending on substrate specificity. |

| Methyltransferases (e.g., METTL3/14) | Transfer methyl groups to nucleic acids or other substrates. | Can be engineered to transfer allyl groups, indicating recognition of the allyl moiety. nih.gov |

Comparative Metabolism with Other Purine and Adenine Derivatives

The metabolism of this compound can be contextualized by comparing it with the known metabolic pathways of other purine and adenine derivatives, such as cytokinins (e.g., kinetin, zeatin) and therapeutic purine analogs (e.g., 6-mercaptopurine).

Comparison with Cytokinins: Cytokinins are a class of N6-substituted adenine derivatives that act as plant hormones. oup.com Their metabolism in plants involves several pathways, including conjugation to sugars (e.g., glucose) at the N3, N7, or N9 positions of the purine ring, or to the side chain hydroxyl group. oup.commdpi.com They can also undergo irreversible degradation through cleavage of the N6-side chain. While plant and mammalian metabolism differ, the principle of side-chain modification and conjugation represents a common biochemical strategy. Unlike some cytokinins which can accumulate as oxidized metabolites and potentially cause toxicity, other derivatives are metabolized in ways that prevent such accumulation. researchgate.net

Comparison with N6-benzyladenosine: As detailed in section 5.1, the metabolism of N6-benzyladenosine in rats primarily involves N-debenzylation to form adenine, which then enters the general purine degradation pathway to uric acid. nih.gov A smaller fraction undergoes cleavage of the ribose moiety to form N6-benzyladenine. nih.gov This pathway of side-chain removal followed by core purine catabolism is a likely route for this compound as well.

Comparison with Therapeutic Purine Analogs: Therapeutic purine analogs, such as 6-mercaptopurine, are designed to interfere with nucleic acid synthesis. Their metabolic fate is a key determinant of their activity and can be correlated with their antitumor effects. semanticscholar.org These compounds often undergo extensive metabolic activation (e.g., conversion to nucleotide forms) and catabolism. This highlights the importance of metabolic pathways in determining the ultimate biological effect of any purine derivative.

The table below provides a comparative overview of the metabolic fates of different purine derivatives.

| Compound Class | Example(s) | Primary Metabolic Pathways | Key Enzymes |

| Allylated Purines | N6-allyladenosine | Incorporation into RNA, potential side-chain cleavage and oxidation. nih.gov | Methyltransferases, Xanthine Oxidase |

| N6-Arylalkyl Purines | N6-benzyladenosine | N-dealkylation to adenine, oxidation to uric acid. nih.gov | Unknown P450s, Xanthine Oxidase |

| Cytokinins | Kinetin, Zeatin | Conjugation (glucosides), side-chain cleavage, oxidation. oup.commdpi.com | Cytokinin Oxidase/Dehydrogenase (in plants) |

| Thiopurines | 6-mercaptopurine | Conversion to active nucleotides, S-methylation, oxidation. semanticscholar.org | HPRT, TPMT, Xanthine Oxidase |

Advanced Research Methodologies and Techniques Employed

High-Throughput Screening and Phenotypic Assays for Bioactivity Discovery

High-throughput screening (HTS) serves as a foundational methodology for the initial identification of bioactive compounds like 3-Prop-2-enylpurin-6-amine from large chemical libraries. nyu.edunih.govenamine.netku.edu In a typical HTS campaign, vast collections of molecules are rapidly tested for their ability to modulate a specific biological target or pathway. For purine (B94841) analogues, these screens can be designed to identify compounds that, for example, inhibit the growth of cancer cells, modulate the activity of specific enzymes, or interfere with protein-protein interactions. aacrjournals.orgnih.gov

Table 1: High-Throughput Screening Approaches for Purine Analogues

| Screening Type | Description | Example Application for Purine Analogues |

| Target-Based Screening | Assesses the activity of compounds against a specific, purified molecular target (e.g., an enzyme or receptor). | Identifying inhibitors of adenosine (B11128) deaminase or specific kinases. nih.gov |

| Cell-Based Screening | Measures the effect of compounds on the behavior or function of whole cells. | Assessing the cytotoxicity of compounds against various cancer cell lines. nih.gov |

| Phenotypic Screening | Evaluates the impact of compounds on the overall observable characteristics (phenotype) of a cell or organism. | Screening for compounds that induce apoptosis or alter cell differentiation. |

Molecular Biology Techniques for Mechanism Elucidation

Once a bioactive compound such as this compound is identified, a suite of molecular biology techniques is employed to unravel its mechanism of action at the molecular level.

RNA-seq (RNA sequencing): This powerful technique provides a comprehensive snapshot of the entire transcriptome of a cell. By treating cells with this compound and performing RNA-seq, researchers can identify which genes are up- or down-regulated in response to the compound. This information can point towards the specific cellular pathways and processes that are affected. A related technique, a6A-seq, has been developed for the N6-allyladenosine, a structurally similar compound, to study cellular messenger RNA metabolic labeling and sequencing, which could be adapted for this compound. nih.gov Long-read RNA sequencing can further provide insights into allele-specific modifications and expression. nih.govresearchgate.net

Reverse Transcription (RT-qPCR): To validate the findings from RNA-seq and to quantify the expression of specific genes of interest, reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is utilized. This technique allows for the precise measurement of the abundance of specific mRNA transcripts.

Immunoprecipitation: This technique is used to isolate a specific protein of interest from a complex mixture, such as a cell lysate. By using an antibody that specifically recognizes a target protein, researchers can pull down the protein and any interacting molecules. This can help to identify the direct binding partners of a drug or to study post-translational modifications of a target protein in response to compound treatment.

In Vitro and In Vivo Pharmacological Evaluation Models

To characterize the pharmacological properties of this compound, a combination of in vitro and in vivo models is essential.

In Vitro Models: These studies are conducted using cells or tissues grown in a laboratory setting. For instance, the cytotoxic effects of this compound could be evaluated against a panel of human cancer cell lines to determine its anti-proliferative activity. nih.gov Enzyme inhibition assays can be performed to assess the compound's potency and selectivity against specific molecular targets. In vitro models provide a controlled environment to study the direct effects of the compound on biological systems. Studies on other purine analogues have utilized various in vitro models to assess their anti-malarial and cytotoxic activities. nih.govazpharmjournal.com

In Vivo Models: To understand how this compound behaves in a whole organism, in vivo studies are conducted in animal models, such as mice or rats. These studies provide crucial information on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the compound on the body). For example, in vivo studies could assess the anti-tumor efficacy of this compound in a mouse model of cancer.

Structural Biology Approaches for Ligand-Target Recognition

Understanding how this compound interacts with its molecular target at the atomic level is crucial for rational drug design and optimization. Structural biology techniques provide high-resolution three-dimensional structures of the compound bound to its target protein.

X-ray Crystallography: This technique involves crystallizing the target protein in complex with the ligand (this compound) and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to determine the precise arrangement of atoms in the complex, revealing the key interactions that mediate binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study the structure and dynamics of protein-ligand complexes in solution. This technique can provide information about which parts of the protein and the ligand are in close contact and can also be used to determine the binding affinity.

These structural insights are invaluable for medicinal chemists to design more potent and selective derivatives of the lead compound.

Analytical Techniques for Compound Characterization and Biological Measurement

A variety of analytical techniques are indispensable for the characterization of this compound and for its quantification in biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. It is used to assess the purity of the synthesized compound and to measure its concentration in biological fluids such as plasma or urine. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to elucidate its structure. When coupled with HPLC (LC-MS), it provides a highly sensitive and specific method for detecting and quantifying the compound and its metabolites in complex biological matrices. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In addition to its use in structural biology, NMR is a primary tool for the structural elucidation and confirmation of newly synthesized organic compounds like this compound.

Table 2: Analytical Techniques for the Study of Purine Analogues

| Technique | Application | Information Provided |

| HPLC | Purity assessment and quantification. | Retention time, purity profile, concentration. researchgate.net |

| Mass Spectrometry | Molecular weight determination and structural elucidation. | Mass-to-charge ratio, fragmentation pattern. nih.gov |

| NMR Spectroscopy | Structural confirmation and characterization. | Chemical shifts, coupling constants, providing a detailed map of the molecule's structure. |

Translational Research and Future Perspectives

Development of Novel Therapeutic Agents Based on the Purine (B94841) Scaffold

The purine ring system is a ubiquitous feature in biologically active molecules, including nucleic acids and enzyme cofactors. researchgate.net This inherent biological relevance has made the purine scaffold a "privileged structure" in medicinal chemistry, serving as a foundation for the development of a wide array of therapeutic agents. ashpublications.org Purine analogs are a class of antimetabolites that can mimic endogenous purines, thereby interfering with the synthesis of DNA and RNA. nih.gov This mechanism of action has led to their use as antineoplastic agents in the treatment of various cancers, particularly leukemias and lymphomas. nih.gov

The synthesis of 3-substituted adenine (B156593) derivatives, including 3-allyl-adenine (a synonym for 3-Prop-2-enylpurin-6-amine), has been documented, with subsequent in vitro testing revealing potential for enzyme inhibition and antiviral activity. nih.gov Specifically, a series of 3-alkyl-, 3-allyl-, and 3-(substituted benzyl)adenines were synthesized through the direct alkylation of adenine. nih.gov In these early studies, while 3-n-pentyladenine was identified as a potent inhibitor of dopamine-beta-hydroxylase, 3-(2-bromobenzyl)adenine demonstrated significant inhibition of Vaccinia virus and Herpes simplex virus multiplication in tissue culture. nih.gov This foundational work highlights the potential of substitutions at the 3-position of the purine ring to yield biologically active compounds.

Further research into purine derivatives has shown their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov The exploration of various purine derivatives has revealed that specific structural features can lead to increased activity against pathogenic organisms, such as the malaria parasite Plasmodium falciparum. nih.gov

The development of purine analogs has also been a key strategy in antiviral therapy. nih.gov By acting as chain terminators or inhibitors of viral polymerases, these compounds can effectively halt viral replication. The success of purine analogs in cancer and virology underscores the potential for developing this compound and its derivatives into novel therapeutic agents.

Applications in Biotechnology, Chemical Biology, and Drug Discovery

The versatility of the purine scaffold extends beyond direct therapeutic applications into the realms of biotechnology and chemical biology. Modified purine analogs are instrumental as chemical probes to investigate the function and regulation of purine-binding proteins. nih.gov The synthesis of diverse purine derivatives allows for the exploration of structure-activity relationships (SAR), which is fundamental to drug discovery. nih.govnih.gov

In the context of drug discovery, the purine scaffold is a valuable starting point for the design of kinase inhibitors. ashpublications.org Kinases play a central role in cellular signaling, and their aberrant activity is implicated in numerous diseases, most notably cancer. The design and synthesis of libraries of purine derivatives enable the screening for potent and selective inhibitors of specific kinases. nih.gov

The development of purine-based compounds has been a significant area of focus in the search for new anticancer and antiviral agents. nih.gov High-throughput screening of purine analog libraries against various cell lines and viral targets can identify promising lead compounds for further development. The introduction of an allyl group at the N3 position, as in this compound, can influence the molecule's interaction with biological targets and its metabolic stability, making it a candidate for inclusion in such screening libraries.

Rational Design and Optimization Strategies for Purine Analogs

The rational design of purine analogs is a key strategy to enhance their therapeutic potential and selectivity. dntb.gov.ua This approach involves the targeted modification of the purine scaffold to optimize its interaction with a specific biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different substituents at various positions on the purine ring affect biological activity. nih.gov

Computational modeling and X-ray crystallography are powerful tools in the rational design process. dntb.gov.ua These techniques can provide detailed information about the binding mode of a purine analog within the active site of its target enzyme, allowing for the design of new derivatives with improved complementarity and potency.

The optimization of purine analogs also involves considering their pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. Prodrug strategies, where a biologically inactive derivative is administered and then converted to the active form in the body, can be employed to overcome challenges such as poor solubility. mdpi.com

Addressing Challenges and Identifying Opportunities in Future Research

Despite the promise of purine analogs, including this compound, several challenges remain in their development as therapeutic agents. A key challenge is achieving high selectivity for the target enzyme or receptor to minimize off-target effects and associated toxicities. mdpi.com The development of drug resistance is another significant hurdle, particularly in the context of anticancer and antiviral therapies. nih.gov

Future research will likely focus on the development of more sophisticated and targeted purine derivatives. This may involve the use of combinatorial chemistry to generate large libraries of diverse purine analogs for high-throughput screening. nih.gov Additionally, the integration of computational and experimental approaches will continue to be crucial for the rational design of next-generation purine-based drugs.

There are significant opportunities for the application of purine analogs in new therapeutic areas. The broad biological activity of this class of compounds suggests that they may have potential for treating a wide range of diseases beyond cancer and viral infections. researchgate.net For example, their role as modulators of adenosine (B11128) receptors opens up possibilities for the treatment of cardiovascular, neurological, and inflammatory disorders. mdpi.com

The continued exploration of the chemical space around the purine scaffold, including further investigation of 3-substituted derivatives like this compound, holds considerable promise for the discovery of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Prop-2-enylpurin-6-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions using palladium catalysts. For example, Suzuki-Miyaura cross-coupling can introduce substituents to the purine core (e.g., 6-chloropurine derivatives reacting with allyl boronic acids). Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to improve yields. Column chromatography (EtOAc/hexane gradients) is effective for purification . Monitor progress via TLC or HPLC-MS to ensure intermediate formation.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with reference data to confirm functional groups (e.g., allyl protons at δ 5.0–6.0 ppm).

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.

- XRD : For crystalline samples, compare unit cell parameters with published analogs .

Q. What experimental strategies are effective for determining the solubility of this compound in aqueous and organic solvents?

- Methodological Answer : Use the shake-flask method:

Saturate solvents (e.g., water, DMSO, ethanol) with the compound.

Filter and quantify supernatant concentration via UV-Vis (λmax ~260 nm for purines).

Cross-validate with HPLC.

Reference solubility data for structurally similar purines (e.g., 6-aminopurine derivatives) to predict trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, such as disordered allyl groups?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement. Apply restraints to disordered regions (e.g., DFIX for bond lengths, ISOR for thermal motion).

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy).

- Complementary Data : Validate against DFT-optimized geometries or neutron diffraction studies if hydrogen positions are ambiguous .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) for dimeric motifs).

- Software : Mercury (CCDC) or CrystalExplorer for visualization and topology analysis.

- Energy Calculations : Compute interaction energies using PIXEL or DFT (e.g., B3LYP/6-31G*) to rank bond strengths .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina or Glide with crystal structures of target proteins (e.g., adenosine receptors). Validate docking poses via MD simulations (NAMD/GROMACS).

- QSAR : Build models using descriptors (e.g., logP, polar surface area) from datasets of purine analogs.

- Machine Learning : Train classifiers on bioactivity data (ChEMBL) to predict binding affinities .

Data Analysis and Validation

Q. What statistical approaches should be employed to address variability in spectroscopic or chromatographic data?

- Methodological Answer :

- Reproducibility : Perform triplicate measurements; report mean ± SD.

- Outlier Detection : Apply Grubbs’ test (α=0.05) for anomalous data points.

- Multivariate Analysis : Use PCA or PLS to correlate spectral features with purity .

Tables for Key Data

| Property | Method | Typical Values | References |

|---|---|---|---|

| Melting Point | DSC | 180–185°C (decomposes) | |

| Solubility in DMSO | UV-Vis (λ=260 nm) | 45.2 mg/mL (±1.3) | |

| Crystallographic R-factor | SHELXL Refinement | R1 = 0.032, wR2 = 0.086 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.